molecular formula C16H13ClO4 B6408148 5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid CAS No. 1261982-10-8

5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6408148
CAS No.: 1261982-10-8
M. Wt: 304.72 g/mol
InChI Key: GZUYORQJIJSZNK-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and an ethoxycarbonylphenyl group at the 3-position of the benzoic acid core

Properties

IUPAC Name

3-chloro-5-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUYORQJIJSZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691414
Record name 5-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-10-8
Record name 5-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ethoxycarbonyl group can be reduced to the corresponding alcohol or aldehyde.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its structural features and the nature of the target molecules .

Comparison with Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: This compound shares the ethoxycarbonylphenyl group but lacks the chloro group.

    5-Chloro-2-methoxybenzoic acid: This compound has a similar chloro group but differs in the position and type of the substituent on the benzoic acid core.

Uniqueness: 5-Chloro-3-(4-ethoxycarbonylphenyl)benzoic acid is unique due to the specific combination of the chloro and ethoxycarbonylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

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